A Comprehensive Technical Guide to the Physical and Chemical Properties of Chloromethyl Ethyl Ether
A Comprehensive Technical Guide to the Physical and Chemical Properties of Chloromethyl Ethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl ethyl ether (CMEE), with the CAS number 3188-13-4, is a halogenated ether that serves as a versatile reagent in organic synthesis.[1] Its utility in introducing the ethoxymethyl (EOM) protecting group for alcohols and its role as an alkylating agent make it a compound of interest in pharmaceutical and chemical research.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of Chloromethyl ethyl ether, presents quantitative data in structured tables, and outlines a general experimental workflow for its synthesis.
Physical Properties
Chloromethyl ethyl ether is a colorless liquid under standard conditions.[1][3] A comprehensive summary of its key physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₇ClO | [1][2][4] |
| Molecular Weight | 94.54 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 80-85 °C | [1][2][5] |
| Melting Point | -98 °C to -104 °C | [4][6] |
| Density | 1.0188 - 1.04 g/cm³ at 20-25 °C | [1][2][4][6] |
| Solubility in Water | Insoluble to sparingly soluble | [1][4][7] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[8] It is also soluble in ethanol, methanol, and dichloromethane.[9] | |
| Refractive Index (n20/D) | 1.4040 | [1][6] |
| Vapor Pressure | 59.1 mmHg at 20 °C; 85.6 mmHg at 25 °C | [1][6][10] |
| Flash Point | 7 °C to 19.4 °C | [5][6][11] |
Chemical Properties
Chloromethyl ethyl ether is a reactive compound, primarily due to the presence of the chlorine atom, which makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack. This reactivity is harnessed in various organic transformations.
Reactivity and Stability:
-
Alkylation Reactions: It is an effective alkylating agent, used to introduce the ethoxymethyl group onto various nucleophiles, such as alcohols and phenols.[2]
-
Protecting Group Chemistry: CMEE is employed to install the ethoxymethyl (EOM) protecting group for hydroxyl functionalities. This protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.[2]
-
Peroxide Formation: Like many ethers, Chloromethyl ethyl ether can form explosive peroxides upon exposure to air and light.[12][13] Therefore, it should be handled with care and stored properly.
-
Hydrolysis: It is expected to hydrolyze rapidly in water.[13]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[14]
Hazardous Reactions:
-
Flammability: Chloromethyl ethyl ether is a highly flammable liquid and vapor.[5][7] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][8]
-
Decomposition: When heated to decomposition, it may produce toxic fumes, including hydrogen chloride and phosgene.[7]
Experimental Protocols
Detailed experimental protocols for the determination of all physical and chemical properties are extensive and beyond the scope of this guide. However, standard analytical methods are employed for their characterization. For instance, Gas Chromatography (GC) is often used to determine purity.[5]
A general procedure for the synthesis of α-chloroethers like Chloromethyl ethyl ether involves the reaction of an acetal (B89532) with an acyl chloride in the presence of a Lewis acid catalyst.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of Chloromethyl ethyl ether.
Caption: Generalized workflow for the synthesis of Chloromethyl ethyl ether.
Safety Information
Chloromethyl ethyl ether is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It causes severe skin burns and eye damage and is suspected of causing genetic defects.[5] Due to its carcinogenic potential, exposure should be minimized.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when handling this chemical.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of Chloromethyl ethyl ether. The tabulated data offers a quick reference for researchers, and the generalized synthesis workflow provides a conceptual understanding of its preparation. Given its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to safety protocols.
References
- 1. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sukeleshi.co [sukeleshi.co]
- 3. chemimpex.com [chemimpex.com]
- 4. Chloromethyl ethyl ether(3188-13-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Chloromethyl Ethyl Ether | 3188-13-4 | TCI AMERICA [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chloromethyl ethyl ether | 3188-13-4 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chloromethyl ethyl ether| CAS:#3188-13-4 -Letopharm Limited [letopharm.com]
- 11. chloromethyl ethyl ether | 3188-13-4 [chemnet.com]
- 12. CHLOROMETHYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
